![molecular formula C34H30Cl2FeNiP2+2 B15134944 [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B15134944.png)
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride: is a coordination compound that features a nickel(II) center coordinated to a bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene, and two chloride ions. This compound is notable for its applications in homogeneous catalysis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride typically involves the reaction of nickel(II) chloride with 1,1’-bis(diphenylphosphino)ferrocene in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as:
NiCl2+dppf→[Ni(dppf)Cl2]
where dppf stands for 1,1’-bis(diphenylphosphino)ferrocene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent choice, temperature control, and inert atmosphere are critical factors in the industrial synthesis.
化学反应分析
Types of Reactions: [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride undergoes various types of reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation-Reduction Reactions: The nickel center can undergo oxidation or reduction, altering the oxidation state of the metal.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines. These reactions are typically carried out in polar solvents such as dichloromethane or tetrahydrofuran.
Oxidation-Reduction Reactions: Reagents such as sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) are used under controlled conditions.
Major Products:
Substitution Reactions: Products include various nickel complexes with different ligands.
Oxidation-Reduction Reactions: Products depend on the specific reagents used and the reaction conditions.
科学研究应用
Chemistry:
Catalysis: This compound is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential in organic synthesis for forming carbon-carbon bonds.
Biology and Medicine:
Bioconjugation: The compound can be used in the synthesis of bioconjugates for drug delivery systems.
Imaging: Nickel complexes are explored for their potential use in imaging techniques due to their unique electronic properties.
Industry:
Polymerization: It is used in the polymerization of olefins, contributing to the production of various polymers with specific properties.
Material Science: The compound is involved in the synthesis of advanced materials, including conductive polymers and molecular electronics.
作用机制
The mechanism by which [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride exerts its effects is primarily through its role as a catalyst. The nickel center facilitates the formation and breaking of chemical bonds, particularly in cross-coupling reactions. The ferrocene moiety provides stability and electronic properties that enhance the catalytic activity. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the catalytic cycle.
相似化合物的比较
1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate ligand used in similar catalytic applications.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): The ligand itself, without the nickel center, is used in various metal complexes.
Uniqueness:
Stability: The ferrocene moiety in [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride provides exceptional stability to the complex.
Catalytic Activity: The nickel center in this compound offers unique catalytic properties, making it highly effective in cross-coupling reactions compared to other similar compounds.
属性
分子式 |
C34H30Cl2FeNiP2+2 |
|---|---|
分子量 |
686.0 g/mol |
IUPAC 名称 |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloronickel;iron(2+) |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2 |
InChI 键 |
YEIOLSIOGKBJAR-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


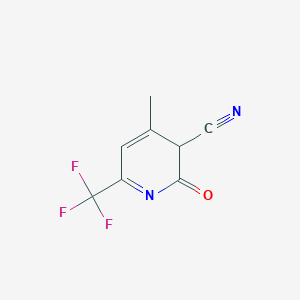
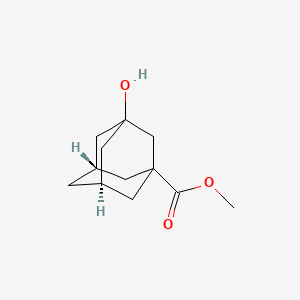
![2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134869.png)

![(3-hydroxyazetidin-1-yl)-[(1S,2S)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15134874.png)
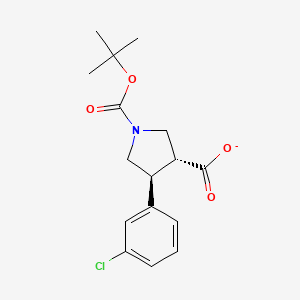

![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)
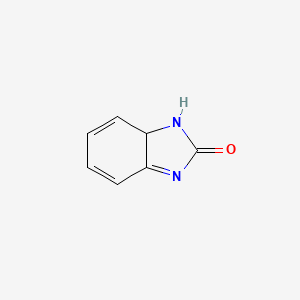
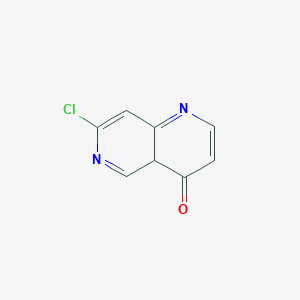
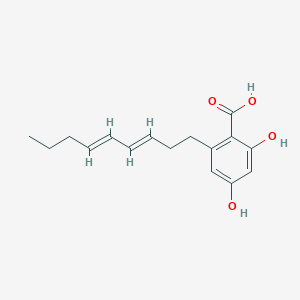
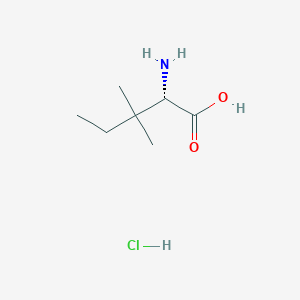
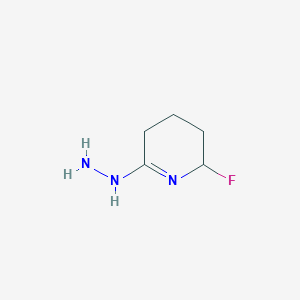
![5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134950.png)
